N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Description
N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a cyclopropyl group and an acetamide-linked pyridazinone moiety bearing a 2-fluorophenyl substituent. The thiadiazole ring is a hallmark of bioactive molecules, often associated with antimicrobial, anticancer, and anti-inflammatory properties . The 2-fluorophenyl group may improve lipophilicity and metabolic stability, a common strategy in medicinal chemistry to optimize pharmacokinetics .
Properties
IUPAC Name |
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN5O2S/c18-12-4-2-1-3-11(12)13-7-8-15(25)23(22-13)9-14(24)19-17-21-20-16(26-17)10-5-6-10/h1-4,7-8,10H,5-6,9H2,(H,19,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUUSGLNQWUJEGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(S2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves the following steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting a suitable hydrazine derivative with a carbon disulfide source under basic conditions.
Cyclopropyl Substitution: The cyclopropyl group is introduced through a substitution reaction, often using cyclopropyl halides.
Pyridazinone Formation: The pyridazinone moiety is synthesized by reacting a suitable hydrazine with a diketone.
Final Coupling: The final step involves coupling the thiadiazole and pyridazinone intermediates under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and ensuring high yield and purity through purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more saturated form.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and cyclopropyl sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions (e.g., basic or acidic media).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity : Research indicates that compounds similar to N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide exhibit significant cytotoxic effects against various cancer cell lines. Studies have shown that the compound may inhibit cell proliferation by targeting specific enzymes involved in tumor growth .
- Antimicrobial Properties : The compound has been investigated for its potential antimicrobial activity against a range of pathogens. Its structural features suggest it may interact with bacterial membranes or inhibit essential bacterial enzymes .
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory pathways, making it a candidate for further exploration in treating inflammatory diseases .
Biological Research Applications
- Mechanism of Action Studies : Understanding how this compound interacts with biological targets is crucial for its development as a therapeutic agent. Research focuses on its binding affinity to specific receptors and enzymes .
- Drug Development : The compound serves as a lead structure in the design of new drugs targeting various diseases due to its unique chemical properties and biological activities .
Material Science Applications
- Catalysis : The compound's ability to facilitate chemical reactions makes it useful in industrial applications as a catalyst. Its structural diversity allows it to participate in various organic transformations .
- Synthesis of New Materials : The unique properties of this compound enable its use in synthesizing novel materials with tailored functionalities for applications in electronics and photonics .
Case Study 1: Anticancer Activity
A recent study evaluated the anticancer properties of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl) derivatives against human breast cancer cells. Results indicated that the compound significantly inhibited cell growth and induced apoptosis through the activation of caspase pathways.
Case Study 2: Antimicrobial Efficacy
In vitro studies demonstrated that the compound exhibited potent activity against Staphylococcus aureus and Escherichia coli. The mechanism involved disruption of bacterial cell membrane integrity.
Mechanism of Action
The mechanism of action of N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Activities
The compound shares structural motifs with several classes of acetamide derivatives. Below is a comparative analysis of key analogues:
Key Structural and Functional Differences
- Heterocyclic Core: The target compound’s 1,3,4-thiadiazole-pyridazinone hybrid contrasts with isoxazole-indolinone () or imidazo-thiadiazole () systems.
- Substituent Effects: The 2-fluorophenyl group in the target compound may offer superior metabolic stability compared to non-fluorinated aryl groups (e.g., phenyl in ). Fluorine’s electronegativity can also modulate pKa and solubility .
- Synthetic Complexity : The microwave-assisted synthesis of triazole-containing analogues (e.g., ) achieves 30% yield, suggesting that the target compound’s cyclopropyl-thiadiazole architecture might require specialized conditions (e.g., Zeolite catalysts, as in ) for optimal efficiency .
Physicochemical Properties
- Molecular Weight and Solubility : The target compound’s molecular weight (~420–440 g/mol) aligns with Lipinski’s rule of five, whereas trifluoromethyl-pyridine analogues () may exhibit higher hydrophobicity, reducing aqueous solubility .
- Hydrogen Bonding: The pyridazinone’s carbonyl and thiadiazole’s nitrogen atoms provide hydrogen-bond acceptors, akin to oxazolidinone derivatives (), which are known for antibacterial activity .
Biological Activity
N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The structural complexity of this compound is characterized by the presence of a thiadiazole ring and various functional groups that contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 326.42 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C17H18N4OS |
| Molecular Weight | 326.42 g/mol |
| Melting Point | Not Available |
| Density | Not Available |
The biological activity of this compound is thought to arise from its ability to interact with specific molecular targets within biological systems. It may inhibit enzymes or receptors involved in critical pathways such as cell proliferation and apoptosis. Such interactions can lead to various pharmacological effects, including anticancer and antimicrobial activities.
Anticancer Activity
Research indicates that compounds containing thiadiazole moieties often exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to this compound can induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation .
Antimicrobial Activity
Thiadiazole derivatives have also demonstrated promising antimicrobial activity against a range of pathogens. The compound has been evaluated for its efficacy against Gram-positive and Gram-negative bacteria, showing potential as an antibacterial agent . In vitro studies have reported that it inhibits the growth of various bacterial strains, including resistant strains like MRSA (methicillin-resistant Staphylococcus aureus) .
Anti-inflammatory Properties
Additionally, the compound's structural features suggest it may possess anti-inflammatory properties. Compounds with similar scaffolds have been documented to reduce inflammatory markers in experimental models, indicating potential therapeutic applications in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have highlighted the biological efficacy of similar thiadiazole derivatives:
- Anticancer Studies : A study found that a series of thiadiazole derivatives exhibited IC50 values in the micromolar range against various cancer cell lines, indicating significant cytotoxicity .
- Antimicrobial Efficacy : Research on related compounds has shown effective inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .
- Mechanistic Insights : Investigations into the mechanism revealed that these compounds could inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism, providing insights into their mode of action .
Q & A
Q. Protocol :
Prepare compound stock in DMSO (10 mM).
Dilute in culture medium (final DMSO ≤0.1%).
Incubate 24–48h; measure viability via absorbance (570 nm for MTT) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
